molecular formula C11H9NO2S B2507583 (Isoquinolin-1-ylsulfanyl)-acetic acid CAS No. 7521-25-7

(Isoquinolin-1-ylsulfanyl)-acetic acid

Cat. No. B2507583
CAS RN: 7521-25-7
M. Wt: 219.26
InChI Key: PISYQRRSPUEVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Isoquinolin-1-ylsulfanyl)-acetic acid is a chemical compound that is related to the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss (Isoquinolin-1-ylsulfanyl)-acetic acid, they do provide insights into the chemistry of related isoquinoline derivatives and their potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex and often requires multiple steps. For example, the paper titled "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3" discusses a high-throughput screen that identified a novel isoquinoline derivative as a potent inhibitor of AKR1C3, an enzyme of interest in cancer research . The synthesis involved the creation of a sulfonamide linkage and the critical positioning of a carboxylate group. Similarly, the synthesis of pyrrolo[2,1-a]isoquinoline derivatives, as described in the second paper, involves 1,3-dipolar cycloadditions of isoquinolinium azomethine ylides with sulfinyl dipolarophiles . These methods highlight the complexity and specificity required in the synthesis of isoquinoline-related compounds.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. In the first paper, crystal structure studies revealed how the carboxylate group and sulfonamide linkage of the synthesized compound interact with the target enzyme AKR1C3 . The structure-activity relationship (SAR) studies emphasized the importance of the carboxylate's position and the possibility of substituting it with acid isosteres and amides for improved potency. The second paper also indicates that the molecular structure, particularly the configuration of the sulfinyl group, significantly influences the reactivity and selectivity of the synthesized pyrrolo[2,1-a]isoquinoline derivatives .

Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse and can be highly selective. The first paper describes the use of "reverse sulfonamides" and the preference for the R stereoisomer in the synthesis of the AKR1C3 inhibitors . The second paper details the 1,3-dipolar cycloaddition reactions, which proceed with complete regioselectivity and endo selectivity depending on the dipolarophiles used . These reactions are critical for the synthesis of enantiomerically pure compounds, which are important in drug development.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (Isoquinolin-1-ylsulfanyl)-acetic acid, they do provide information on the properties of related compounds. For instance, the compounds described in the first paper showed good cellular potency, indicating that they have favorable properties for interacting with biological systems . The second paper suggests that the sulfinyl group enhances the dipolarophilic reactivity of the compounds, which could be an important consideration for the reactivity of (Isoquinolin-1-ylsulfanyl)-acetic acid .

Scientific Research Applications

Novel Bradykinin-1 Antagonists Development

The compound's scaffold has been utilized in developing novel bradykinin-1 antagonists. Modifications to its amide side chain tested the biological activity, revealing significant activity at human B(1) receptors in binding tests and functional assays. The isoquinolin-1-ylacetic acid core was modified, including sulfonylation and conversion of the acetyl side chain to amides, demonstrating the compound's potential in medicinal chemistry (Huszár et al., 2008).

Synthesis of Substituted Acids and Nitriles

(Isoquinolin-1-ylsulfanyl)-acetic acid derivatives have been synthesized, specifically (2-methylquinolin-4-ylsulfanyl)-substituted acetic, propionic acids, and propionitriles. The synthesis process involves reactions of substituted 2-methylquinoline-4-thiols with chloroacetic or acrylic acid and acrylonitrile, indicating the compound's role in chemical synthesis and potential applications in developing new chemical entities (Avetisyan et al., 2010).

Role in Gas Phase Reactions

The compound has shown interesting behavior in mass spectrometric studies, particularly in gas-phase formations of carboxylic acids after collisional activation. These studies are significant in the pharmaceutical analysis and doping control, demonstrating the compound's potential in analytical chemistry and its role in understanding drug metabolism and structure characterization (Thevis et al., 2008).

Applications in Organic Synthesis

The compound and its derivatives are used in various organic synthesis reactions. For instance, it has been involved in reactions to produce isoquinolines, isoquinolones, and other heterocyclic compounds, showcasing its versatility and utility in creating biologically active compounds and pharmaceutical intermediates (Abdou et al., 2002), (Juma et al., 2009).

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary greatly depending on their specific structure and functional groups. For instance, Di (Isoquinolin-1-Yl) Sulfane (DIQS) has been found to inhibit Melaninogenesis by Modulating PKA/CREB and MAPK Signaling Pathways .

Safety and Hazards

The safety and hazards associated with isoquinoline derivatives can vary based on their specific structure and functional groups. Some isoquinoline compounds may pose risks due to their chemical reactivity .

Future Directions

Isoquinoline derivatives are of interest in various fields such as medicine and science due to their diverse biological activities. Future research may focus on exploring new synthetic methods, studying their biological activities, and developing their practical applications .

properties

IUPAC Name

2-isoquinolin-1-ylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)7-15-11-9-4-2-1-3-8(9)5-6-12-11/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQRRSPUEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Isoquinolin-1-ylsulfanyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.